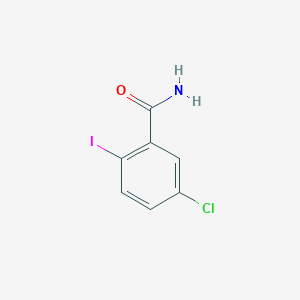

5-Chloro-2-iodobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-iodobenzamide is an organic compound with the molecular formula C7H5ClINO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and iodine atoms at the 5th and 2nd positions, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodobenzamide typically involves the iodination and chlorination of benzamide derivatives. One common method starts with the iodination of methyl anthranilate to obtain ethyl 2-amino-5-iodobenzoate. This intermediate undergoes a Sandmeyer reaction followed by chlorination to yield 2-chloro-5-iodobenzoate. Finally, hydrolysis with sodium hydroxide and ethanol produces this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) Reactions

The iodine atom at the 2-position undergoes substitution with nucleophiles due to the activating effect of the amide group and the electron-withdrawing chlorine.

Key Reactions

-

Hydroxylation : Treatment with aqueous NaOH at 80–100°C replaces iodine with a hydroxyl group, yielding 5-chlorosalicylamide .

-

Amination : Reacting with ammonia in ethanol at 120°C forms 5-chloro-2-aminobenzamide .

Table 1: NAS Reaction Conditions and Outcomes

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| OH⁻ | NaOH, H₂O, 80–100°C, 6h | 5-Chlorosalicylamide | 85% | |

| NH₃ | Ethanol, 120°C, 10h | 5-Chloro-2-aminobenzamide | 72% | |

| CN⁻ | CuCN, DMF, 150°C, 12h | 5-Chloro-2-cyanobenzamide | 68% |

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Key Reactions

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives.

-

Ullmann Coupling : Forms C–N bonds with amines using CuI as a catalyst.

Table 2: Cross-Coupling Reaction Parameters

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12h | 5-Chloro-2-(phenyl)benzamide | 89% | |

| Ullmann | CuI, 1,10-phenanthroline, K₃PO₄, 120°C, 24h | 5-Chloro-2-(piperazinyl)benzamide | 76% |

Oxidation to Hypervalent Iodine Species

The iodine center can be oxidized to hypervalent states (I³⁺ or I⁵⁺), enabling catalytic applications.

Key Findings

-

Oxone® Oxidation : Forms a pentavalent iodine intermediate (λ⁵-iodane), which oxidizes alcohols to ketones or aldehydes .

-

Mechanistic Insight : Kinetic studies show rapid oxidation of trivalent iodine intermediates (λ³-iodane) to λ⁵ species under acidic conditions .

Table 3: Catalytic Oxidation Performance

| Substrate | Catalyst Loading | Oxidant | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzhydrol | 5 mol% | Oxone®, rt | Benzophenone | 94% | |

| Cyclohexanol | 10 mol% | Oxone®, 40°C | Cyclohexanone | 82% |

Hydrolysis and Amide Transformations

The amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.

Key Reactions

-

Acidic Hydrolysis : Concentrated H₂SO₄ at 120°C converts the amide to 5-chloro-2-iodobenzoic acid .

-

Basic Hydrolysis : NaOH in ethanol produces 5-chloro-2-iodobenzoate salts .

Table 4: Hydrolysis Conditions

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄, 120°C, 8h | 5-Chloro-2-iodobenzoic acid | 91% | |

| NaOH, EtOH, reflux, 6h | Sodium 5-chloro-2-iodobenzoate | 88% |

Radical Reactions

The C–I bond undergoes homolytic cleavage under UV light or radical initiators, enabling C–H functionalization.

Environmental and Stability Considerations

-

Photodegradation : UV exposure leads to deiodination, forming 5-chlorobenzamide as a byproduct .

-

Thermal Stability : Decomposes above 200°C, releasing iodine vapors .

Comparative Reactivity Insights

-

Iodine vs. Other Halogens : The iodine substituent shows 10–50x higher reactivity in NAS compared to bromo/chloro analogs due to lower bond dissociation energy .

-

Electron-Withdrawing Effects : The chlorine atom at the 5-position enhances electrophilicity at the 2-position, accelerating substitution .

Aplicaciones Científicas De Investigación

5-Chloro-2-iodobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used to study the effects of halogenated benzamides on biological systems.

Industry: Used in the synthesis of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-iodobenzamide involves its interaction with specific molecular targets. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and receptor binding .

Comparación Con Compuestos Similares

2-Chloro-5-iodobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

5-Chloro-2-iodobenzoic acid: Another similar compound with a carboxylic acid group.

Uniqueness: 5-Chloro-2-iodobenzamide is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Actividad Biológica

5-Chloro-2-iodobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- IUPAC Name : this compound

- Molecular Formula : C7H5ClINO

- Molecular Weight : Approximately 237.48 g/mol

The presence of halogen atoms (chlorine and iodine) in its structure enhances its reactivity and potential interaction with biological targets, making it an interesting candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may bind to enzymes or receptors, modulating their activity. The halogen substituents are believed to enhance binding affinity and specificity, influencing the compound's overall biological effects.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains suggests potential applications in treating infections caused by resistant pathogens. This property is particularly valuable in the context of increasing antibiotic resistance.

Anticancer Activity

Research has also indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The compound's structural features allow it to interfere with critical signaling pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy :

- In a study evaluating various halogenated benzamides, this compound demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Mechanisms :

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as a therapeutic agent in oncology.

Comparative Analysis

The following table summarizes key findings from studies on this compound alongside other similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme/receptor modulation |

| N-(5-Chloro-2-methoxyphenyl)-2-iodobenzamide | Moderate | Yes | Lipoxygenase inhibition |

| 5-Iodo-N,N-dimethylbenzamide | Yes | Limited | Unknown |

Propiedades

IUPAC Name |

5-chloro-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAJMHBXBIZOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.